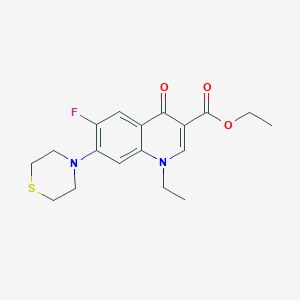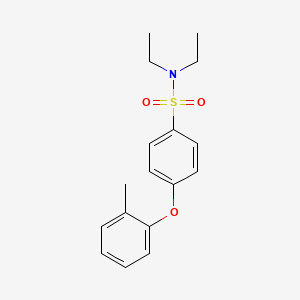
ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolone derivatives, similar to the compound of interest, often involves complex reactions including chlorination, deacetylation, and intramolecular cyclization reactions. For instance, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for tricyclic quinolones, highlights the crucial steps of chlorination and cyclization in quinolone synthesis (Matsuoka et al., 1997).
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic system containing a 4-oxoquinoline moiety. Structural elucidation often employs spectroscopic techniques, including X-Ray diffraction, to confirm the arrangement of atoms within the molecule. For example, the structure of related compounds has been confirmed through spectroscopic means, showcasing the importance of structural analysis in understanding the chemical behavior of these compounds (El-Abadelah et al., 2006).
Chemical Reactions and Properties
Quinolone derivatives undergo a variety of chemical reactions, reflecting their reactive nature. These reactions include nucleophilic substitutions, cyclocondensations, and reactions with various reagents to form different functionalized derivatives. The versatility in the chemistry of quinolones allows for the synthesis of a wide array of compounds with varying properties and potential applications (Zahra et al., 2007).
Applications De Recherche Scientifique
Antibacterial Applications
A study highlighted the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, demonstrating significant activities of these compounds against both Gram-positive and Gram-negative bacteria. This research suggests the potential of such compounds, including ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate, in developing new antibacterial agents (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Synthesis of Fluorinated Derivatives
Another research avenue involves the synthesis of new fluorinated derivatives of quinolinecarboxylic acids, where ethyl esters of variously substituted quinolinecarboxylic acids, including the subject compound, were synthesized. These compounds are of interest for their potential applications in medicinal chemistry and as intermediates in the synthesis of more complex molecules (Nosova, Sidorova, Lipunova, Mochul’skaya, Chasovskikh, & Charushin, 2002).
Development of Fused Heterocycles
Research has also been conducted on the synthesis of heterocycles fused to 4-oxoquinoline-3-carboxylic acid. These studies involve the preparation of various esters and carboxylic acids derived from ethyl 1,4-dihydro-4-oxo-quinolinecarboxylates, indicating the utility of the subject compound in the synthesis of heterocyclic compounds with potential biological activities (El-Abadelah, Zahra, Khanfar, El-Abadelah, Zeller, & Voelter, 2009).
Broad-Spectrum Antibacterial Activities
Moreover, specific derivatives of quinolinecarboxylic acids, including the ethyl 1-ethyl-6-fluoro variant, have been investigated for their broad-spectrum antibacterial activities. These studies have shown promising results, underscoring the potential of such compounds in the development of new antibacterial agents with high efficacy against a wide range of bacterial strains (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).
Propriétés
IUPAC Name |
ethyl 1-ethyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-3-20-11-13(18(23)24-4-2)17(22)12-9-14(19)16(10-15(12)20)21-5-7-25-8-6-21/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADSQZGECRVVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCSCC3)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5601546.png)

![(1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol](/img/structure/B5601551.png)
![6-ethyl-3,6-dimethyl-2-(methylamino)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5601566.png)


![N-ethyl-2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B5601599.png)

![3-isobutyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-isoxazolecarboxamide](/img/structure/B5601607.png)

![6-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5601619.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5601621.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5601632.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5601652.png)